molecular formula C7H9Cl2N3 B3255324 N-(2-aminoethyl)-3,5-dichloropyridin-2-amine CAS No. 253309-39-6

N-(2-aminoethyl)-3,5-dichloropyridin-2-amine

Cat. No.: B3255324
CAS No.: 253309-39-6
M. Wt: 206.07 g/mol
InChI Key: QIGRZNVMHAYSMZ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3,5-dichloropyridin-2-amine ( 253309-39-6) is an organic compound with the molecular formula C7H9Cl2N3 and a molecular weight of 206.08 g/mol . This molecule features a 3,5-dichloropyridin-2-amine scaffold linked to an ethylenediamine chain, making it a valuable bifunctional building block in medicinal chemistry and chemical biology research . The presence of the dichloropyridine group offers a potential site for metal coordination or further nucleophilic aromatic substitution, while the primary aliphatic amine on the ethylenediamine side chain provides a handle for conjugation with carboxylic acids, carbonyls, or other electrophiles . Researchers may utilize this compound as a key synthetic intermediate in the development of novel ligands, inhibitors, or chemical probes, particularly those targeting biological systems where the ethylenediamine motif is pharmacologically relevant. The related compound, 3,5-dichloropyridin-2-amine, is a known chemical precursor, underscoring the utility of this chemical class in synthesis . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. All information provided is for informational purposes only. Please refer to the Safety Data Sheet (SDS) for safe handling and use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c8-5-3-6(9)7(12-4-5)11-2-1-10/h3-4H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGRZNVMHAYSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of N-(2-aminoethyl)-3,5-dichloropyridin-2-amine

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the molecule at the C-N bond between the pyridine (B92270) ring and the ethylenediamine (B42938) side chain. This disconnection points to two primary synthons: the electrophilic 2-amino-3,5-dichloropyridine (B145740) and a nucleophilic ethylenediamine equivalent. This approach simplifies the synthesis into two main challenges: the efficient preparation of the dichlorinated aminopyridine precursor and the subsequent selective amination at the C2 position. The presence of the amino group at C2 and chlorine atoms at C3 and C5 on the pyridine ring dictates the reactivity and the synthetic strategy that must be employed.

Synthetic Routes to 2-Amino-3,5-dichloropyridine Precursors

The synthesis of the crucial intermediate, 2-amino-3,5-dichloropyridine, can be achieved through various methods, including conventional chlorination techniques.

The direct chlorination of aminopyridines is a common and effective method for producing chlorinated derivatives. The synthesis of 2-amino-3,5-dichloropyridine often starts from either 2-aminopyridine (B139424) or the more readily substituted 2-amino-5-chloropyridine (B124133).

When 2-aminopyridine is treated with chlorine in an acidic medium, a mixture of products can be formed. The reaction conditions, particularly the acidity, play a critical role in directing the regioselectivity of the chlorination. In weakly acidic solutions, such as 20% sulfuric acid, the chlorination of 2-aminopyridine tends to yield a mixture of 2-amino-5-chloropyridine and the over-chlorinated product, 2-amino-3,5-dichloropyridine. google.com However, by employing a strongly acidic medium with a Hammett acidity function (H₀) below -3.5, the formation of the monochlorinated species, 2-amino-5-chloropyridine, is favored, minimizing the dichlorinated by-product. google.com

A more direct and high-yielding approach involves the chlorination of 2-amino-5-chloropyridine. A widely used chlorinating agent for this transformation is N-chlorosuccinimide (NCS). The reaction is typically carried out in a suitable solvent mixture, such as DMF and methanol, at a moderately elevated temperature. chemicalbook.com This method provides good yields and high purity of the desired 2-amino-3,5-dichloropyridine. chemicalbook.comgoogle.com The reaction progress can be conveniently monitored using techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC). chemicalbook.com

Below is a table summarizing various reaction conditions for the synthesis of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine using NCS.

ReactantChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2-amino-5-chloropyridineN-ChlorosuccinimideDMF/Methanol452.570.598.20
2-amino-5-chloropyridineN-ChlorosuccinimideMethylene (B1212753) DichlorideReflux574.699.57
2-amino-5-chloropyridineN-ChlorosuccinimideEthyl Acetate02453.396.20
2-amino-5-chloropyridineN-ChlorosuccinimideNormal HexaneReflux655.598.50

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific microwave-assisted syntheses for 2-amino-3,5-dichloropyridine are not extensively documented, the principles have been successfully applied to the synthesis of various pyridine and dihydropyridine (B1217469) derivatives. pipzine-chem.com

For instance, the Hantzsch dihydropyridine synthesis, a multi-component reaction, has been efficiently carried out using microwave irradiation, often in solvent-free conditions, which enhances the eco-friendliness of the process. documentsdelivered.com Similarly, the Bohlmann–Rahtz pyridine synthesis can be performed in a microwave flow reactor, allowing for continuous processing and scalability. pipzine-chem.com These methodologies highlight the potential for developing rapid and efficient microwave-assisted protocols for the halogenation of aminopyridine precursors, potentially reducing reaction times and improving yields.

Direct Synthesis and Amination Procedures for this compound

The final step in the synthesis of the title compound involves a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 2-amino-3,5-dichloropyridine, possesses chlorine atoms that can be displaced by nucleophiles. However, the chlorine atom at the C2 position is generally the most activated towards substitution due to the electron-withdrawing nature of the pyridine nitrogen and the other chlorine atoms. In this case, the existing amino group at C2 is displaced by the incoming ethylenediamine nucleophile.

This reaction involves treating 2-amino-3,5-dichloropyridine with ethylenediamine. The reaction likely proceeds via an addition-elimination mechanism, where the ethylenediamine attacks the C2 position, forming a Meisenheimer-like intermediate. The subsequent elimination of the original amino group (as ammonia (B1221849) or an ammonium (B1175870) salt after protonation) and re-aromatization of the ring yields the final product. The use of excess ethylenediamine can serve as both the nucleophile and the base to neutralize the acid formed during the reaction. The reaction conditions, such as temperature and solvent, would need to be optimized to ensure selective monosubstitution and minimize potential side reactions, such as the displacement of the other chlorine atoms or N,N'-disubstitution of the ethylenediamine.

Derivatization Strategies of the this compound Core

The synthesized this compound molecule contains several reactive sites that can be targeted for further modification to create a library of related compounds. These sites include the terminal primary amine of the ethylenediamine side chain and the two chlorine atoms on the pyridine ring.

The two chlorine atoms at the C3 and C5 positions of the pyridine ring are potential sites for further functionalization, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the dichloropyridine ring makes it susceptible to attack by strong nucleophiles. youtube.com

Hard nucleophiles, such as alkoxides or amines, could potentially displace one or both chlorine atoms under forcing conditions (high temperature and/or pressure). The regioselectivity of such a substitution would depend on the electronic environment of the C3 and C5 positions.

Furthermore, modern cross-coupling methodologies offer a versatile toolkit for modifying the pyridine ring. Palladium-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, could be employed to form new carbon-carbon or carbon-nitrogen bonds at the C3 or C5 positions. For instance, a Suzuki coupling with an arylboronic acid could introduce an aryl substituent, while a Buchwald-Hartwig reaction could introduce a different amino group. The success of these reactions would depend on the careful selection of catalysts, ligands, and reaction conditions to achieve selective functionalization at one position over the other and to avoid interference from the existing amino groups on the molecule. acs.org

Functionalization of the Aminoethyl Moiety

The presence of a primary and a secondary amine in the aminoethyl moiety of this compound offers multiple avenues for functionalization. These reactions are crucial for developing derivatives with specific properties and applications.

Selective acylation of the terminal primary amine can be achieved under controlled conditions, for instance, by using acyl chlorides or anhydrides at low temperatures in the presence of a non-nucleophilic base. The secondary amine, being less reactive due to steric hindrance and electronic effects, would likely require more forcing conditions to react.

Alkylation of the terminal amino group can be performed using various alkylating agents such as alkyl halides. To ensure selectivity for the primary amine, the use of a large excess of the diamine or the implementation of protecting group strategies might be necessary.

Stereoselective Synthesis and Enantiomeric Resolution Approaches for Chiral Derivatives

The synthesis of chiral derivatives of this compound can be approached through several strategies, including the use of chiral building blocks, enzymatic resolution, and chromatographic separation of enantiomers.

One potential strategy for stereoselective synthesis involves starting with a chiral precursor. For example, a chiral amino acid could be used as the source of the aminoethyl fragment. This would introduce a stereocenter in a controlled manner, leading to the formation of a specific enantiomer of the final product.

Enzymatic resolution has shown promise for similar compounds. A study on the resolution of the related compound (RS)-2-(1-aminoethyl)-3,5-dichloropyridine demonstrated successful acetylation of the (R)-isomer with high enantioselectivity using Candida antarctica lipase (B570770) B. researchgate.net This suggests that a similar enzymatic approach could be viable for resolving racemic mixtures of this compound or its derivatives.

Chromatographic techniques are also a powerful tool for the separation of enantiomers. Chiral stationary phases in high-performance liquid chromatography (HPLC) can be employed to resolve racemic mixtures of the final compound or its derivatized forms. The choice of the chiral stationary phase and the mobile phase composition would be critical for achieving successful separation.

Below is a table summarizing potential approaches for the stereoselective synthesis and resolution of chiral derivatives of this compound:

Approach Methodology Key Considerations
Stereoselective Synthesis Use of chiral building blocks (e.g., chiral amino acids)Availability and cost of the chiral starting material; maintaining stereochemical integrity throughout the synthetic sequence.
Enzymatic Resolution Kinetic resolution of a racemic mixture using lipases or other enzymes.Enzyme selection, reaction conditions (solvent, temperature), and efficiency of the resolution (enantiomeric excess).
Chromatographic Resolution Separation of enantiomers using chiral HPLC.Selection of the appropriate chiral stationary phase and optimization of the mobile phase for effective separation.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

A combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry is essential for a complete structural assignment in solution and the gas phase.

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce the chemical environment and connectivity of atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For the precursor, 3,5-dichloropyridin-2-amine, the aromatic region shows two distinct signals corresponding to the protons on the pyridine (B92270) ring. chemicalbook.com The addition of the N-(2-aminoethyl) group to form the target compound would introduce new signals in the aliphatic region, typically as two triplets corresponding to the adjacent methylene (B1212753) (-CH₂-) groups. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For 3,5-dichloropyridin-2-amine, characteristic signals for the five carbon atoms of the pyridine ring are observed. chemicalbook.com The introduction of the aminoethyl side chain would add two new signals in the aliphatic region of the spectrum for the target compound. The chemical shifts of the pyridine ring carbons, particularly the carbon atom bonded to the secondary amine (C2), would also be affected by the substitution.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignment. A COSY spectrum would show correlations between the protons on the adjacent methylene groups of the ethyl chain, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H framework of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-aminoethyl)-3,5-dichloropyridin-2-amine Data for 3,5-dichloropyridin-2-amine is experimental chemicalbook.com; predictions for the aminoethyl group are based on typical values.

Atom PositionTechniquePredicted Chemical Shift (ppm)Notes
Pyridine-H4¹H NMR~7.50Doublet, coupled to H6. Based on 3,5-dichloropyridin-2-amine.
Pyridine-H6¹H NMR~7.94Doublet, coupled to H4. Based on 3,5-dichloropyridin-2-amine.
NH-CH₂¹H NMR~3.0 - 3.5Triplet, expected shift for methylene group adjacent to an amine and a pyridine ring.
CH₂-NH₂¹H NMR~2.7 - 3.0Triplet, expected shift for methylene group adjacent to a primary amine.
Pyridine C2, C3, C4, C5, C6¹³C NMRVariableShifts based on 3,5-dichloropyridin-2-amine would be altered by N-alkylation. chemicalbook.com
NH-CH₂¹³C NMR~40 - 45Expected aliphatic carbon shift.
CH₂-NH₂¹³C NMR~40 - 45Expected aliphatic carbon shift.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the ethyl group would be observed between 2850-3100 cm⁻¹. The N-H bending vibrations are expected around 1600 cm⁻¹. The C=C and C=N stretching vibrations of the dichloropyridine ring would generate a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The pyridine ring vibrations are typically strong in Raman spectra. This technique would be particularly useful for observing the C-Cl stretching modes, which provide direct evidence of the chlorine substituents on the aromatic ring.

Table 2: Predicted FTIR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Primary and Secondary Amines
Aromatic C-H Stretch3000 - 3100Pyridine Ring
Aliphatic C-H Stretch2850 - 2960Ethyl Group (-CH₂-CH₂-)
N-H Bend1580 - 1650Amine Groups
C=C, C=N Stretch1400 - 1600Pyridine Ring
C-N Stretch1250 - 1350Amine Groups
C-Cl Stretch600 - 800Chloro-substituents

Mass spectrometry is a powerful analytical technique for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass of this compound (C₇H₉Cl₂N₃) is 205.0224 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Fragmentation Analysis: The mass spectrum also reveals information about the molecule's structure through its fragmentation pattern. For this compound, a likely fragmentation pathway would involve the cleavage of the C-N bond between the pyridine ring and the ethylamino side chain. This would result in a prominent fragment ion corresponding to the 3,5-dichloropyridin-2-amine cation. Another characteristic fragmentation would be the loss of the terminal amino group (-NH₂) from the side chain.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties

UV-Visible and fluorescence spectroscopy are used to study the electronic properties of a molecule, specifically the transitions of electrons between different energy levels upon absorption of light.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is dictated by the conjugated π-system of the dichloropyridine ring. Aminopyridine derivatives typically exhibit strong absorption bands in the UV region. For example, a complex of 2-amino-5-chloropyridine (B124133) shows a cutoff wavelength at 348 nm. researchgate.net The spectrum of this compound is expected to show characteristic π→π* and n→π* transitions associated with the aromatic system and the nitrogen lone pairs.

Fluorescence Spectroscopy: Many aminopyridine derivatives are known to be fluorescent, emitting light after being excited by UV radiation. nih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. The presence of the aminoethyl group and the two chlorine atoms on the pyridine ring will influence the energy of the excited state and thus the color and intensity of the emitted light. The study of related 2-aminopyridine (B139424) derivatives has shown that they can exhibit solid-state fluorescence in the blue region of the spectrum (400-460 nm), a property that could potentially be shared by the title compound. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis provide deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(2-aminoethyl)-3,5-dichloropyridin-2-amine, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is crucial for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity.

Table 4.1.1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available

Note: This table is for illustrative purposes only. The values are not based on actual research findings.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular and intermolecular bonding. An NBO analysis of this compound would provide a detailed picture of the delocalization of electron density between filled and unfilled orbitals. This information is vital for understanding the stability of the molecule arising from these interactions. The analysis quantifies the stabilization energy associated with these charge transfer events.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra)

Computational methods can predict various spectroscopic properties. DFT calculations, for instance, can be used to compute the vibrational frequencies of this compound, which can then be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands.

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between molecular orbitals.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are essential for understanding how a molecule interacts with its biological environment, such as a protein target.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be necessary to predict its binding affinity and mode of interaction with specific biological targets. This would involve identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the active site of a receptor or enzyme.

Table 4.2.1: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Data not available Data not available Data not available

Note: This table is for illustrative purposes only. The values are not based on actual research findings.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. An MD simulation of this compound, both in solution and when bound to a biological target, would offer insights into its conformational stability and the dynamics of its binding. These simulations can reveal how the ligand and protein adapt to each other upon binding and can help in assessing the stability of the predicted binding pose from molecular docking studies.

Research Applications and Mechanistic Studies

Applications in Medicinal Chemistry and Chemical Biology

The 2-aminopyridine (B139424) moiety is recognized as a "privileged scaffold" in drug discovery, known for its ability to serve as a foundation for a wide range of biologically active molecules. rsc.orgresearchgate.net This simple, low-molecular-weight structure is a key building block in the synthesis of numerous pharmaceuticals. rsc.orgresearchgate.netresearchgate.net The presence of chlorine atoms on the pyridine (B92270) ring, as seen in N-(2-aminoethyl)-3,5-dichloropyridin-2-amine, can further influence the compound's physicochemical properties and biological activity. Dichlorinated pyridine and pyrimidine (B1678525) structures are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comacs.org

Design and Synthesis of Bioactive Compounds Leveraging the Pyridine Amine Scaffold

The 2-aminopyridine framework is a cornerstone in the synthesis of diverse bioactive compounds due to its functionalized nature, which allows for straightforward chemical modifications. rsc.org This scaffold is present in various approved drugs and serves as a starting point for developing new therapeutic agents targeting a wide array of diseases. researchgate.netresearchgate.net

Derivatives of closely related structures like 4-amino-3,5-dichloropyridine (B195902) are noted for their versatile reactivity and are used to develop drugs for inflammatory diseases, bacterial infections, and cancer. nih.gov The N-(2-aminoethyl) side chain on the subject compound provides an additional reactive site, allowing for further structural modifications to create libraries of new chemical entities for screening against various biological targets. The ability to use such scaffolds as building blocks is a key strategy in medicinal chemistry for the discovery of novel therapeutics. umich.edunih.gov

Elucidation of Molecular Mechanisms of Action (non-clinical)

The this compound scaffold is investigated for its potential to interact with various biological targets, including enzymes and receptors, thereby modulating cellular pathways.

While direct studies on this compound are limited, research on structurally related compounds provides insight into its potential as an enzyme inhibitor.

β-Glucuronidase: The discovery of potent β-glucuronidase inhibitors is an active area of research due to the enzyme's association with various pathologies. nih.govnih.gov Studies on 2-aminopyrimidine (B69317) derivatives, synthesized from 2-amino-4,6-dichloropyrimidine, have identified compounds with significant β-glucuronidase inhibitory activity. nih.govnih.govresearchgate.net For instance, certain synthesized 2-aminopyrimidine derivatives showed much greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone. nih.govnih.gov Although based on a pyrimidine rather than a pyridine core, these findings highlight the potential of related dichlorinated amino-heterocyclic scaffolds in the design of β-glucuronidase inhibitors. researchgate.net

Kinases (EGFR-TK, FGFR): Research into inhibitors for Fibroblast Growth Factor Receptors (FGFRs) has explored various chemical scaffolds. However, literature specifically linking the this compound structure to the inhibition of EGFR-TK or FGFRs was not identified.

Deubiquitinases (DUBs): Deubiquitinases are an emerging class of drug targets, particularly in oncology and neurodegenerative diseases. researchgate.net A review of small molecule DUB inhibitors reveals a variety of chemical scaffolds, though none based on the 2-aminopyridine or dichloropyridine structure have been prominently featured. nih.govnih.govmedchemexpress.com

The potential for this compound to act as a ligand for G protein-coupled receptors has been considered based on the activity of related compounds.

Adenosine (B11128) Receptors: The amino-3,5-dicyanopyridine scaffold has been extensively studied to develop ligands for adenosine receptors. nih.gov These compounds, which differ from the subject compound by having cyano groups instead of chloro atoms, show a wide range of affinities and activities at different adenosine receptor subtypes. nih.gov However, no specific studies detailing the binding of this compound to adenosine receptors have been identified.

Serotonin (B10506) Receptors: Serotonin (5-HT) receptors are crucial targets for drugs treating a variety of central nervous system disorders. While many compounds containing an aminoethyl side chain are known to interact with serotonin receptors, specific research on the modulatory activity of this compound at these receptors is not currently available in the literature. nih.gov

Wnt Signaling: The Wnt signaling pathway is critical in development and disease, and its dysregulation is linked to various cancers. nih.govnih.gov Research has identified that derivatives of 2-aminopyrimidine can act as specific inhibitors of the canonical Wnt pathway. nih.gov These findings suggest that related heterocyclic scaffolds, such as 2-aminopyridine, could serve as a basis for developing new Wnt signaling modulators.

Neuronal Nitric Oxide Synthase (nNOS): The 2-aminopyridine scaffold is a crucial structural motif for potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.govnih.gov Overproduction of nitric oxide by nNOS is implicated in several neurodegenerative diseases, making selective inhibition a key therapeutic strategy. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that the 2-aminopyridine core is essential for binding to the active site of the enzyme. nih.govacs.orgacs.orgbenthamdirect.com Modifications to the substituents on the pyridine ring and the side chains are used to enhance potency, selectivity over other NOS isoforms (eNOS and iNOS), and pharmacokinetic properties like blood-brain barrier permeability. nih.gov The presence of the N-(2-aminoethyl) group and dichloro-substitutions on the pyridine ring of the title compound fits the general structural requirements explored in the design of nNOS inhibitors.

Table 1: Structure-Activity Relationship (SAR) Insights for 2-Aminopyridine-Based nNOS Inhibitors
Structural FeatureRole in nNOS InhibitionReference
2-Aminopyridine CoreEssential for key interactions with glutamate (B1630785) residues (e.g., Glu592 in rat nNOS) at the enzyme's active site. nih.gov
Substituents at C4/C6Modulate potency and selectivity. Phenyl groups at the C6 position have been shown to yield potent inhibitors. nih.govacs.orgacs.org
Side ChainThe terminal amine on the side chain interacts with heme propionates, contributing to higher potency. The length and nature of the linker affect activity. nih.gov

Exploration as a Biochemical Tool or Probe in Proteomics Research

This compound is commercially available as a biochemical for use in proteomics research. Chemical probes are vital tools for studying proteins and their interaction networks within complex biological systems. nih.govbiorxiv.org Such probes are often used in techniques like photoaffinity labeling and activity-based protein profiling to identify protein targets of bioactive molecules. semanticscholar.orgnih.govprinceton.edu While the compound is supplied for this purpose, specific studies detailing its application as a chemical probe or its use in proteomics to elucidate protein-ligand interactions were not identified in a review of the current literature.

Role as a Chemical Building Block in Advanced Materials and Agri-chemicals Research

The unique structure of this compound, combining a halogenated aromatic core with reactive amine groups, makes it a versatile precursor in the synthesis of complex molecules for materials and agricultural applications.

The presence of primary and secondary amine groups in the ethylenediamine (B42938) moiety allows this compound to function as a monomer or a cross-linking agent in polymerization reactions. Polyamines are fundamental components in the production of various polymers, including polyamides, polyurethanes, and epoxy resins.

In the context of specialty polymers, this compound could be incorporated to impart specific properties. The dichloropyridine unit can enhance thermal stability and flame retardancy, while the amine groups provide reactive sites for curing and network formation. For instance, in the creation of nanoporous amino resins, polyamines like diethylenetriamine (B155796) are used to form cross-linked networks. google.com The structure of this compound makes it a candidate for similar applications, potentially leading to resins with tailored porosity and chemical resistance.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-reactantResulting LinkagePotential Polymer Properties
PolyamideDiacyl ChlorideAmideHigh thermal stability, chemical resistance
Epoxy ResinEpoxideβ-hydroxy amineStrong adhesion, mechanical toughness
PolyureaDiisocyanateUreaElastomeric properties, abrasion resistance

This table presents theoretical applications based on the compound's functional groups.

The chlorinated pyridine core is a well-established scaffold in agrochemicals. Compounds like 2-amino-3,5-dichloropyridine (B145740) serve as important intermediates in the production of pesticides and herbicides. google.com The herbicidal activity of many pyridine-based compounds stems from their ability to mimic or interfere with plant growth hormones, such as auxins.

This compound can be considered a second-generation intermediate. The aminoethyl side chain provides a handle for further chemical modification, allowing researchers to synthesize a library of derivative compounds. These modifications can fine-tune the molecule's herbicidal spectrum, uptake by plants, and environmental persistence. The goal of such research is to develop more effective and selective agents that target specific weeds while leaving crops unharmed.

Aromatic amines are foundational to the synthesis of a vast array of dyes, particularly azo dyes. The precursor, 2-amino-3,5-dichloropyridine, is noted for its utility in dye production. google.com The synthesis typically involves a diazotization reaction of the amino group, followed by coupling with an electron-rich aromatic compound.

The this compound molecule could be used in dye synthesis research in two primary ways. First, the 2-amino group on the pyridine ring can be diazotized to form a chromophore. Second, the terminal primary amine on the side chain can act as a reactive site to graft the dye molecule onto other substrates or to modify the dye's properties, such as its solubility or affinity for specific fibers like polyester. researchgate.net The presence of the dichloropyridine core may also influence the final color and lightfastness of the dye.

Coordination Chemistry and Metal Complexation Research

The multiple nitrogen atoms in this compound make it an excellent candidate for investigation as a chelating ligand in coordination chemistry.

This compound possesses three potential nitrogen donor atoms: the pyridine ring nitrogen, the secondary amine, and the primary amine of the ethylenediamine side chain. This arrangement allows it to act as a tridentate ligand, binding to a single metal center through all three nitrogen atoms. Such ligands, often referred to as "dien-type" ligands, are of significant interest in coordination chemistry because they form stable, five-membered chelate rings with metal ions. nih.gov

The combination of a "soft" pyridine nitrogen donor and "hard" sp³-hybridized amine donors makes the ligand versatile, capable of coordinating with a wide range of transition metals. Research in this area focuses on synthesizing the ligand and studying its coordination behavior with various metal salts to understand the resulting complex's geometry, stability, and electronic properties.

Once a metal complex is formed, its potential applications can be explored. The properties of the complex are a function of both the metal ion and the ligand.

Catalysis: Metal complexes are widely used as catalysts in organic synthesis. ias.ac.innih.gov A complex of this compound with metals like copper, palladium, or cobalt could be investigated for catalytic activity in reactions such as cross-coupling, oxidation, or polymerization. The electronic-withdrawing chlorine atoms on the pyridine ring would modulate the electron density at the metal center, potentially influencing its catalytic efficacy.

Table 2: Potential Research Applications of Metal Complexes

Metal IonPotential GeometryResearch Application AreaRationale
Copper(II)Distorted Square PyramidalCatalysis (e.g., Henry Reaction)Cu(II) complexes are known catalysts for C-C bond formation. ias.ac.in
Cobalt(III)OctahedralMechanistic Studies in HydrolysisCo(III) amine complexes are kinetically inert, allowing for the study of reaction mechanisms. researchgate.net
Rhenium(I)Pseudo-OctahedralBio-imaging, Drug DeliveryRe(I) tricarbonyl complexes with tridentate ligands are known to have useful photophysical and biological properties. nih.gov
Zinc(II)Tetrahedral/Trigonal BipyramidalDrug Carrier ResearchZn(II) is biocompatible and forms stable complexes that can be designed for drug release. rsc.org

This table outlines hypothetical research directions based on studies of analogous metal-ligand systems.

Analytical Method Development for Research Purity and Quantification

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in assessing the purity of N-(2-aminoethyl)-3,5-dichloropyridin-2-amine and for monitoring the progress of its synthesis. These methods are valued for their ability to separate the target compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The basic nature of the amino groups in the molecule may necessitate the use of a buffer to ensure good peak shape and reproducibility. UV detection is commonly employed, with the detection wavelength selected based on the compound's UV absorbance spectrum. For purity assessment, the peak area percentage of the main compound is calculated relative to the total area of all observed peaks. Commercial specifications for the related precursor, 2-amino-3,5-dichloropyridine (B145740), often cite purity levels of ≥96.0% to ≥97.5% as determined by HPLC, indicating the utility of this technique for this class of compounds. thermofisher.comthermofisher.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound has a higher boiling point due to the aminoethyl side chain, GC analysis may be feasible, potentially after a derivatization step to increase its volatility and reduce peak tailing associated with the polar amino groups. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents. The use of a polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase or specialized amine-specific columns, is often preferred to achieve symmetric peak shapes. nih.govgcms.cz Flame Ionization Detection (FID) is a common choice for quantification due to its wide linear range and general response to organic compounds. GC is frequently used to monitor the synthesis of related compounds like 2-amino-3,5-dichloropyridine, confirming the completion of reaction steps. google.comchemicalbook.com

The following table summarizes typical starting parameters for developing HPLC and GC methods for this compound, based on methods for similar compounds. sielc.comcmes.orgnih.govresearchgate.net

ParameterHPLCGC
Column Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)Capillary column (e.g., Agilent J&W CP-Volamine, 30m x 0.32mm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Methanol and Water (with buffer like phosphate (B84403) or acetate)Carrier Gas: Helium or Nitrogen
Flow Rate 1.0 mL/min1-2 mL/min
Temperature Ambient to 40°CTemperature programming (e.g., 100°C to 250°C)
Detection UV-Vis Detector (e.g., at 254 nm)Flame Ionization Detector (FID)
Injection Volume 5-20 µL1 µL (split or splitless injection)
Derivatization Not typically requiredMay be required (e.g., silylation) to improve volatility and peak shape

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Quantitative Analysis

For more demanding analytical tasks such as the identification of unknown impurities and trace-level quantification, advanced hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is exceptionally well-suited for the analysis of this compound. Electrospray ionization (ESI) is a common ionization source for this type of molecule, typically operating in positive ion mode to protonate the basic nitrogen atoms. A tandem mass spectrometer (MS/MS), such as a triple quadrupole, allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). mdpi.com In this mode, a specific precursor ion (the protonated molecule) is selected and fragmented, and a characteristic product ion is monitored. This approach significantly reduces background noise and allows for quantification at very low levels. LC-MS/MS is the method of choice for impurity profiling, as it can provide molecular weight information and structural clues for unknown peaks, facilitating their identification. nih.govrug.nl

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative for impurity identification and quantification, provided the compound and its impurities are sufficiently volatile and thermally stable (or can be made so via derivatization). mdpi.com The mass spectrometer provides detailed information about the fragmentation pattern of the eluted compounds upon electron ionization (EI). This fragmentation pattern serves as a chemical fingerprint that can be compared against spectral libraries for identification. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only specific ions characteristic of the target analyte. nih.gov

The table below outlines potential parameters for the development of LC-MS and GC-MS methods for this compound.

ParameterLC-MSGC-MS
Separation HPLC (as described in 6.1)GC (as described in 6.1, derivatization may be necessary)
Ionization Source Electrospray Ionization (ESI), Positive ModeElectron Ionization (EI)
Mass Analyzer Triple Quadrupole (QqQ), Time-of-Flight (TOF), OrbitrapQuadrupole, Ion Trap
Analysis Mode Full Scan (for unknowns), Multiple Reaction Monitoring (MRM for quantification)Full Scan (for identification), Selected Ion Monitoring (SIM for quantification)
Application Impurity identification, trace quantitative analysis, metabolite studiesIdentification of volatile impurities, confirmation of identity

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Key areas for future synthetic research include:

Catalytic C-H Amination: Direct C-H amination of the pyridine (B92270) ring would represent a significant advancement, offering a more atom-economical and step-efficient alternative to traditional cross-coupling methods. researchgate.net

Flow Chemistry: The use of continuous flow reactors could enable safer, more scalable, and highly controlled synthesis of pyridine amine derivatives. This technology can be particularly advantageous for reactions that are exothermic or involve hazardous intermediates.

Biocatalysis: The application of enzymes in the synthesis of N-(2-aminoethyl)-3,5-dichloropyridin-2-amine could lead to highly selective and environmentally benign processes.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Synthesis Well-established and reliable.Often involves multiple steps, harsh reaction conditions, and the use of stoichiometric reagents.
Catalytic C-H Amination High atom economy, reduced number of synthetic steps.Selectivity can be a challenge, and catalyst development is ongoing.
Flow Chemistry Enhanced safety, scalability, and process control.Requires specialized equipment and optimization of reaction parameters.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and substrate scope can be limiting factors.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. springernature.comnih.gov For this compound, these computational tools can be leveraged to accelerate the design of new derivatives with optimized properties and to predict their biological activities. nih.govresearchgate.net

Future research in this domain could involve:

Generative Models: Employing generative AI models to design novel analogs of this compound with desired characteristics, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles. nih.gov

Predictive Modeling: Developing machine learning models to predict the structure-activity relationships (SAR) of this class of compounds. researchgate.net These models can be trained on existing experimental data to forecast the biological activity of virtual compounds, thereby prioritizing synthetic efforts. nih.gov

In Silico Screening: Utilizing AI-powered virtual screening platforms to rapidly screen large libraries of virtual derivatives against various biological targets, identifying promising candidates for further investigation. nih.gov

Exploration of New Biological Targets and Therapeutic Modalities beyond Current Applications

While the pyridine scaffold is present in numerous therapeutic agents, the specific biological activities of this compound are not extensively documented in publicly available research. nih.gov A significant future research direction will be the systematic exploration of its potential biological targets and therapeutic applications.

Potential areas of investigation include:

Kinase Inhibition: The pyridine amine scaffold is a common feature in kinase inhibitors. Screening this compound and its derivatives against a panel of kinases could reveal novel anticancer or anti-inflammatory agents.

Antiviral Activity: Given that some pyridine derivatives have shown promise as antiviral agents, investigating the efficacy of this compound against a range of viruses, including emergent pathogens, would be a valuable pursuit. researchgate.net

Neurodegenerative Diseases: The role of certain signaling pathways in neurodegenerative diseases presents an opportunity to explore the neuroprotective potential of novel pyridine amine derivatives.

Design of Advanced Probes and Tools for Chemical Biology and Diagnostics

The unique structural features of this compound can be exploited to develop advanced chemical probes and diagnostic tools. By incorporating reporter groups such as fluorophores or photoaffinity labels, derivatives of this compound could be used to investigate biological processes with high spatial and temporal resolution.

Future research in this area could focus on:

Fluorescent Probes: Synthesizing fluorescently labeled analogs to visualize the subcellular localization and dynamics of their biological targets.

Affinity-Based Probes: Developing biotinylated or otherwise tagged derivatives for use in affinity purification and identification of binding partners.

Imaging Agents: Exploring the potential of radiolabeled derivatives for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to non-invasively monitor disease progression or target engagement.

Investigation of Multi-functional Materials Incorporating the Pyridine Amine Scaffold

The pyridine amine scaffold possesses interesting electronic and coordination properties that make it an attractive building block for the development of multi-functional materials. nih.gov Future research could explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and other advanced materials.

Potential applications in materials science include:

Sensors: Designing materials that exhibit a detectable change in their optical or electronic properties upon binding to specific analytes, leveraging the coordinating ability of the pyridine nitrogen and the amino group.

Catalysis: Utilizing the scaffold as a ligand for transition metal catalysts in a variety of organic transformations.

Conductive Polymers: Investigating the potential of polymers incorporating this moiety for applications in organic electronics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-3,5-dichloropyridin-2-amine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of 3,5-dichloropyridin-2-amine with 2-aminoethyl groups under reflux conditions. Yield optimization requires careful control of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry). Catalytic systems, such as palladium-based catalysts for C–N coupling, may enhance efficiency . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is recommended to isolate the compound from byproducts.

Q. How can researchers characterize the purity and structural integrity of This compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns and amine functionality.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss during heating (e.g., sharp decomposition near 300°C indicates purity) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or polymorphic forms via heat flow analysis .

Q. What are the key reactivity patterns of This compound in substitution and condensation reactions?

  • Methodological Answer : The dichloropyridine core is electrophilic at the 2- and 6-positions, enabling nucleophilic substitution. The aminoethyl group participates in Schiff base formation or amide coupling. For condensation reactions, activate the amine with triethylamine and react with carbonyl compounds (e.g., aldehydes) in anhydrous THF. Monitor progress via thin-layer chromatography (TLC) .

Q. How can solubility profiles of This compound be determined experimentally?

  • Methodological Answer : Perform a shake-flask method:

  • Dissolve the compound incrementally in solvents (water, DMSO, ethanol, hexane) at 25°C.
  • Quantify saturation concentrations using UV-Vis spectroscopy (λ = 260–280 nm for pyridine derivatives).
  • For low solubility, employ co-solvents (e.g., PEG-400) and measure via HPLC with a C18 column .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility or stability data for This compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Validate data by:

  • Repeating experiments under controlled humidity/temperature.
  • Using orthogonal techniques (e.g., X-ray crystallography to confirm crystal structure, dynamic vapor sorption for hygroscopicity).
  • Comparing results with structurally analogous compounds (e.g., fluorinated pyridinamines) to identify trends .

Q. What mechanistic insights can be gained from studying the decomposition pathways of This compound under thermal stress?

  • Methodological Answer : Perform TGA-DSC coupled with gas chromatography-mass spectrometry (GC-MS) to analyze volatile decomposition products. For example, a single-stage decomposition above 300°C suggests cleavage of the aminoethyl group or pyridine ring rupture. Kinetic studies (e.g., Flynn-Wall-Ozawa method) can estimate activation energy and degradation mechanisms .

Q. How does the thermodynamic stability of This compound compare to its fluorinated analogs?

  • Methodological Answer : Fluorinated analogs (e.g., 3,5-difluoro-N-methylpyridin-2-amine) exhibit higher thermal stability due to stronger C–F bonds. Compare via:

  • Computational Chemistry : Density Functional Theory (DFT) calculations to assess bond dissociation energies.
  • Experimental : TGA under identical conditions (heating rate 10°C/min, nitrogen atmosphere). Chlorinated derivatives typically degrade at lower temperatures (~250–300°C) .

Q. What strategies can predict the biological activity of This compound prior to in vitro assays?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using PyMOL or AutoDock. Prioritize targets with pyridine-binding pockets.
  • QSAR Modeling : Train models on datasets of pyridine derivatives with known bioactivity (IC50 values). Use descriptors like ClogP, polar surface area, and H-bonding capacity.
  • In Silico Toxicity : Predict ADMET properties using SwissADME or ProTox-II to exclude non-viable candidates early .

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Feasible Synthetic Routes

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Reactant of Route 1
N-(2-aminoethyl)-3,5-dichloropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-3,5-dichloropyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.